![molecular formula C21H15FN2O3S2 B6481328 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895475-06-6](/img/structure/B6481328.png)

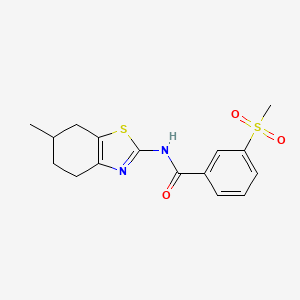

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorobenzenesulfonyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole is a heterocyclic compound that is part of many pharmaceuticals and industrial chemicals. Many researchers have synthesized derivatives of benzothiazole and studied their biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions such as diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the other functional groups present in the molecule. For example, the acetamide group could undergo hydrolysis, and the fluorobenzenesulfonyl group could participate in substitution reactions .Wissenschaftliche Forschungsanwendungen

- F2536-1818 has been investigated as a potential antibacterial agent. Researchers synthesized a series of related compounds, including 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, and evaluated their antimicrobial activity .

- Although specific studies on F2536-1818 are limited, benzothiazole derivatives have gained attention in the fight against tuberculosis. Recent synthetic developments have led to novel benzothiazole-based anti-tubercular compounds .

- The quinazoline-4(3H)-one ring system, to which F2536-1818 belongs, is considered a privileged scaffold in medicinal chemistry. It offers versatility and has yielded compounds with diverse pharmacological activities .

- Researchers have explored quinazoline derivatives as antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory agents .

- Quinazoline derivatives, including F2536-1818, have therapeutic potential as inhibitors of tyrosine kinase receptors (TKR). Overexpression of TKRs occurs in various cancers (e.g., breast, ovarian, colon, prostate) .

- While F2536-1818 itself lacks extensive anticancer data, other quinazoline derivatives exhibit remarkable anticancer activity. Trimetrexate (TMQ) and piritrexim (PTX) are potent lipophilic DHFR inhibitors .

- Interestingly, F2536-1818 is also associated with laboratory equipment. Specifically, it is used in Nalgene® analytical filter funnels with a 0.2 μm pore size and a funnel capacity of 100 mL .

Antibacterial Activity

Anti-Tubercular Properties

Medicinal Chemistry and Drug Design

Tyrosine Kinase Receptor Inhibition

Anticancer Research

Laboratory Filtration Applications

Wirkmechanismus

Zukünftige Richtungen

Research into benzothiazole derivatives is ongoing, with many potential applications in pharmaceuticals and other industries. Future research may focus on synthesizing new benzothiazole derivatives, studying their biological activities, and developing safer and more efficient methods for their synthesis .

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-fluorophenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FN2O3S2/c22-15-8-10-17(11-9-15)29(26,27)13-20(25)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)28-21/h1-12H,13H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCUFGCLNCJPAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-{2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}furan-2-carboxamide](/img/structure/B6481252.png)

![2-{[3-(4-chlorophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,5-difluorophenyl)acetamide](/img/structure/B6481270.png)

![N-[(2E)-3-(2-ethoxyethyl)-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dimethoxybenzamide](/img/structure/B6481288.png)

![ethyl 2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6481289.png)

![ethyl 2-[3-(4-chlorobenzenesulfonyl)propanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6481295.png)

![3-(4-fluorobenzenesulfonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B6481301.png)

![N-[(2E)-3-ethyl-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-fluorobenzenesulfonyl)acetamide](/img/structure/B6481335.png)

![3-methanesulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6481350.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-methanesulfonylbenzamide](/img/structure/B6481360.png)